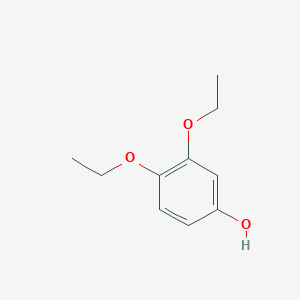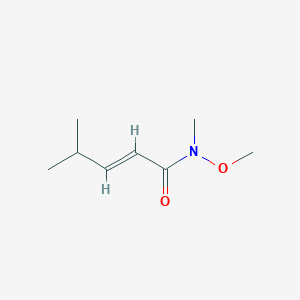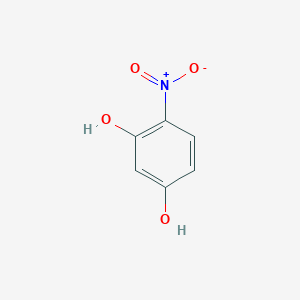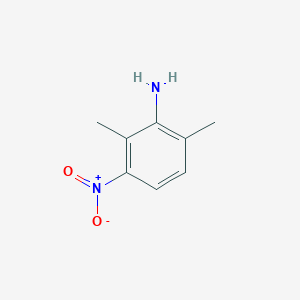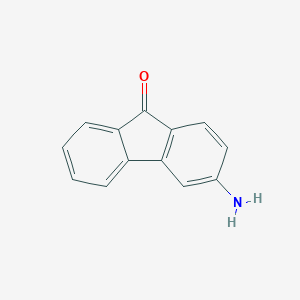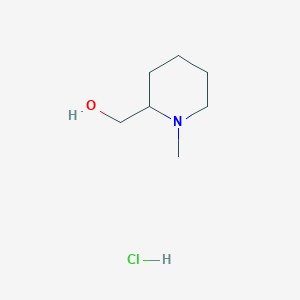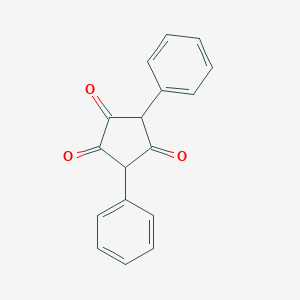
3,5-Diphenylcyclopentane-1,2,4-trione
Übersicht
Beschreibung
“3,5-Diphenylcyclopentane-1,2,4-trione” is a chemical compound with the molecular formula C17H12O3 . It is also known by other names such as “1,3-Diphenylcyclopentane-2,4,5-trione”, “3,5-diphenyl-1,2,4-cyclopentanetrione”, and "1,2,4-Cyclopentanetrione, 3,5-diphenyl-" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Diphenylcyclopentane-1,2,4-trione” include a molecular weight of 264.28 . More research would be needed to find the complete physical and chemical properties of “3,5-Diphenylcyclopentane-1,2,4-trione”.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- The crystal structure of related compounds, such as 1,5-diphenylpentane-1,3,5-trione, has been determined, providing insights into the molecular configurations of similar triketones (Cea‐Olivares et al., 1987).
Synthesis and Chemical Reactivity
- The base-catalyzed reaction of 1,5-diphenyl-pentane-1,3,5-trione with aromatic/heteroaromatic 1,2-diones has been studied for synthesizing valuable compounds like 2,5-diaroyl-4-hydroxycyclopent-2-enones (Balachandran et al., 2019).
Formation of Chemosensors
- Derivatives of 1,5-diphenyl-pentane-1,3,5-trione, such as 2,5-diaroyl-4-hydroxycyclopent-2-enones, are used as chemosensors for selective detection of ions like Fe3+ and Cu2+ (Balachandran et al., 2019).
Crystallographic Studies
- Studies on the crystal structures of similar compounds provide insights into the geometric configuration of cyclopentane triones and their derivatives, contributing to the understanding of their chemical behavior (Beddoes et al., 1982).
Synthetic Applications
- Compounds like 3,5-diphenylcyclopentane-1,2,4-trione are used in the synthesis of functionalized cyclopenta[b]furans, demonstrating their utility in organic synthesis (Yavari & Baharfar, 1997).
Polymerization Initiators
- Derivatives of 1,5-diphenylpentane-1,3,5-trione, such as (1R,2S,4r)-1,2,4-triphenylcyclopentane-1,2-diol, have been applied as initiators for the ring-opening polymerization of cyclic esters (Komarov et al., 2019).
Fluorescent Chemosensors
- Tetrasubstituted cyclopentenone-based compounds are developed for the selective detection of Fe3+ and Cu2+ ions, showcasing the application of 3,5-diphenylcyclopentane-1,2,4-trione derivatives in sensor technology (Balachandran, Deepthi & Suneesh, 2020).
Eigenschaften
IUPAC Name |
3,5-diphenylcyclopentane-1,2,4-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-15-13(11-7-3-1-4-8-11)16(19)17(20)14(15)12-9-5-2-6-10-12/h1-10,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQNFRSPZUPPSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C(C(=O)C2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285954 | |
| Record name | 3,5-diphenylcyclopentane-1,2,4-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diphenylcyclopentane-1,2,4-trione | |
CAS RN |
7003-69-2 | |
| Record name | MLS002608524 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-diphenylcyclopentane-1,2,4-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




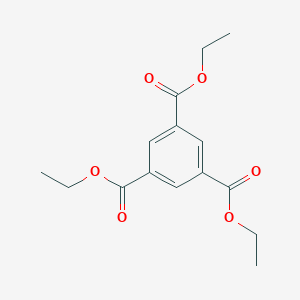
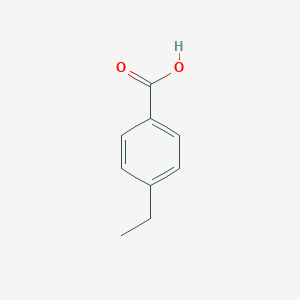
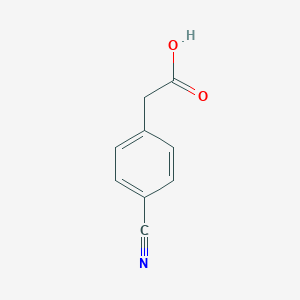
![7-Chlorofuro[3,2-b]pyridine](/img/structure/B181628.png)

